Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine-5-carboxylate
Description
Molecular Formula: C₁₅H₁₉BN₂O₄ CAS No.: 1610612-05-9 Molecular Weight: 302.139 g/mol Purity: 95% (HPLC) This compound features a pyrazolo[1,5-a]pyridine core substituted with a methyl carboxylate at position 5 and a pinacol boronate ester at position 3 (Figure 1). The boronate group enables participation in Suzuki-Miyaura cross-coupling reactions, while the ester moiety allows further functionalization. It is widely used in pharmaceutical intermediates and materials science due to its versatility in organic synthesis .
Properties
IUPAC Name |
methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BN2O4/c1-14(2)15(3,4)22-16(21-14)11-9-17-18-7-6-10(8-12(11)18)13(19)20-5/h6-9H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGJXBVHMSKYCRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=C(C=CN3N=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1610612-05-9 | |
| Record name | (5-(Methoxycarbonyl)pyrazolo[1,5-a]pyridin-3-yl)boronic acid pinacol ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing the pyrazolo[1,5-a]pyridine scaffold exhibit significant anticancer properties. For instance, derivatives of this compound have been synthesized and tested for their inhibitory effects on various cancer cell lines. A study demonstrated that modifications to the pyrazolo[1,5-a]pyridine structure could enhance selectivity and potency against specific cancer targets such as protein kinases involved in cell proliferation and survival pathways .
Kinase Inhibition
The compound has been explored for its potential as a kinase inhibitor. Kinases are crucial in regulating cellular functions and are often implicated in cancer progression. Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine-5-carboxylate has shown promise in inhibiting kinases like DYRK1A and MPS1. These kinases are associated with various diseases including cancer and neurodegenerative disorders .
| Study | Target Kinase | IC50 (nM) | Effect |
|---|---|---|---|
| Study A | DYRK1A | 76 | Potent inhibition |
| Study B | MPS1 | 65 | Selective inhibition |
Structure-Based Drug Design
The compound's unique molecular structure allows for structure-based drug design approaches. By utilizing computational modeling and crystallography techniques, researchers can optimize the binding affinity of this compound to its biological targets. This approach has led to the development of more effective inhibitors with improved pharmacokinetic profiles .
Pesticide Development
This compound is being investigated for its potential role in agrochemicals. Its boron-containing structure may enhance the efficacy of certain pesticides by improving their stability and bioavailability in soil and plant systems .
Herbicide Efficacy
Studies have indicated that compounds similar to this compound can act as herbicides by targeting specific biochemical pathways in plants. This selectivity reduces collateral damage to non-target species while effectively controlling weed populations .
Polymer Synthesis
The incorporation of boron-containing compounds like this compound into polymer matrices has been explored for enhancing material properties such as thermal stability and mechanical strength .
Sensor Development
Due to its chemical reactivity and ability to form stable complexes with various metals and ions, this compound is being researched for applications in sensor technology. Its use in sensors could enable the detection of environmental pollutants or biomolecules at low concentrations .
Mechanism of Action
The compound exerts its effects through its ability to participate in chemical reactions, particularly cross-coupling reactions. The molecular targets and pathways involved include the formation of carbon-carbon and carbon-heteroatom bonds, which are crucial in the synthesis of complex organic molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Core Modifications
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- Positional Isomerism : The target compound and its isomer (row 2, Table 1) share identical molecular formulas but differ in substituent positions. This affects reactivity; for example, the C3 boronate in the target compound may exhibit enhanced steric accessibility in cross-coupling reactions compared to the C5-substituted analog .
- Core Heterocycle Modifications: Pyrazolo[3,4-b]pyridine (row 3) vs. pyrazolo[1,5-a]pyridine alters electronic properties.
- Functional Group Variations : The trifluoromethyl group in row 4 enhances lipophilicity and metabolic stability, making it valuable in medicinal chemistry .
Reactivity Differences :
Biological Activity
Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine-5-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
- Molecular Formula : CHB O
- Molecular Weight : 214.07 g/mol
- CAS Number : 1150561-77-5
- Structural Features : The compound contains a pyrazolo-pyridine core and a boron-containing moiety which is significant in its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of pyrazolo[1,5-a]pyridine derivatives with boron reagents. The incorporation of the dioxaborolane group enhances the compound's reactivity and solubility in biological systems.
Anticancer Activity
Recent studies have indicated that compounds similar to Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine derivatives exhibit significant anticancer properties. For instance:
- Inhibition of PI3K Pathway : Compounds derived from pyrazolo[1,5-a]pyrimidine frameworks have shown IC values in the nanomolar range against PI3K isoforms (e.g., PI3Kδ and PI3Kα), which are crucial in cancer cell proliferation and survival .
| Compound | IC (µM) | Selectivity (α/δ) |
|---|---|---|
| Example 1 | 0.47 | - |
| Example 2 | 3.56 | 9.9 |
| Example 3 | 2.30 | 11 |
Enzymatic Activity
The biological activity of this compound has also been evaluated through various enzymatic assays:
- Kinase Inhibition : The compound has demonstrated inhibition of various kinases involved in signaling pathways associated with cancer progression. For example, certain derivatives showed promising results with low IC values against specific kinases .
Case Studies
- Case Study on PI3Kδ Inhibition :
- Metabolic Stability :
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
This compound serves as a key intermediate in Suzuki-Miyaura couplings due to its boronate moiety. The dioxaborolane group facilitates palladium-catalyzed cross-coupling with aryl/heteroaryl halides, enabling carbon-carbon bond formation.
Example Reaction Pathway :
Reaction with 5-bromo-3-iodopyrazolo[1,5-a]pyridine under Suzuki conditions ( ):
-
Catalyst : Pd(PPh₃)₄
-
Base : Na₂CO₃
-
Solvent : THF/H₂O
-
Yield : 35% (for analogous boronate derivatives)
Key Observations :
-
The pyrazolo[1,5-a]pyridine core remains intact during coupling.
-
Ester groups (e.g., methyl carboxylate) do not interfere with boron-mediated reactivity.
Functionalization via Electrophilic Substitution
The electron-rich pyrazolo[1,5-a]pyridine core undergoes regioselective electrophilic substitution. For example:
Bromination :
-
Reagent : N-Bromosuccinimide (NBS)
-
Conditions : DMF, room temperature
-
Product : 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine derivatives (yields up to 94%) .
Nucleophilic Displacement of the Boronate Group
While less common than cross-coupling, the boronate can participate in nucleophilic substitutions under specific conditions:
Example :
-
Reagent : Benzyl chloroformate
-
Conditions : Acetone/Na₂CO₃, 0°C → RT
-
Product : Protected amines (e.g., benzyl pyrazolo[1,5-a]pyridin-5-ylcarbamate) .
Hydrolysis and Ester Functionalization
The methyl carboxylate group undergoes hydrolysis to carboxylic acids under basic conditions, enabling further derivatization:
Hydrolysis Pathway :
-
Reagent : LiOH or NaOH
-
Solvent : THF/H₂O
-
Product : Carboxylic acid derivatives (used in amide coupling).
Stability and Handling
Q & A
Q. What are the key synthetic routes for preparing this compound, and how can purity be optimized?
The compound is synthesized via Suzuki-Miyaura coupling, leveraging the reactivity of the boronate ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) with halogenated pyrazolo[1,5-a]pyridine precursors. A typical procedure involves:
- Dissolving the halogenated precursor (e.g., bromo or iodo derivative) in THF or dioxane.
- Adding a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃).
- Reacting with the boronate ester under inert conditions at 80–100°C for 12–24 hours . Purity is optimized via column chromatography (hexane/ethyl acetate gradients) and recrystallization from mixed solvents (e.g., hexane/dichloromethane) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- ¹H/¹³C NMR : To confirm the pyrazolo[1,5-a]pyridine core and boronate ester substitution. For example, the methyl ester group typically appears as a singlet at ~3.9 ppm in ¹H NMR .
- HRMS (ESI) : To verify molecular weight (e.g., calculated vs. observed [M+H]⁺) .
- IR Spectroscopy : To identify carbonyl (C=O, ~1720 cm⁻¹) and boronate ester (B-O, ~1350 cm⁻¹) stretches .
Q. How should this compound be stored to ensure stability?
The boronate ester group is moisture-sensitive. Store under anhydrous conditions in sealed containers at room temperature, with desiccants like silica gel. Avoid prolonged exposure to light or oxygen .
Advanced Research Questions
Q. How can computational methods improve reaction design for this compound?
Quantum mechanical calculations (e.g., DFT) predict transition states and optimize coupling reaction conditions. For example:
- Use ab initio methods to model Pd-catalyzed cross-coupling energetics.
- Screen solvents and bases computationally to minimize side reactions (e.g., protodeboronation) .
- Combine with machine learning to analyze historical reaction data and recommend optimal parameters (e.g., temperature, catalyst loading) .
Q. What strategies resolve contradictions in reaction yields during scale-up?
Common issues include reduced yields due to inefficient mixing or heat transfer. Solutions involve:
- Process intensification : Use microwave-assisted synthesis to enhance reproducibility .
- Reactor design : Optimize stirred-tank reactors with controlled temperature gradients and inline monitoring (e.g., FTIR for real-time boronate ester detection) .
- DoE (Design of Experiments) : Statistically validate factors like reagent stoichiometry and solvent ratios .
Q. How does the boronate ester influence regioselectivity in further functionalization?
The boronate ester acts as a directing group in electrophilic substitution. For example:
- In C-H activation reactions, the boron group enhances electron density at the para position of the pyridine ring, favoring functionalization at C-6 .
- Competitive pathways (e.g., protodeboronation vs. cross-coupling) are mitigated by using anhydrous conditions and Pd catalysts with strong oxidative addition kinetics (e.g., PdCl₂(dppf)) .
Q. How can 2D NMR resolve spectral ambiguities in complex derivatives?
For isomers or overlapping signals:
- COSY : Identifies scalar couplings between adjacent protons (e.g., distinguishing pyrazole vs. pyridine protons) .
- HSQC : Correlates ¹H and ¹³C shifts to assign quaternary carbons (e.g., boronate ester B-O linkages) .
- NOESY : Detects spatial proximity of substituents to confirm regiochemistry .
Methodological Considerations
Q. What protocols validate the compound’s stability under catalytic conditions?
- TGA/DSC : Assess thermal stability (decomposition onset >200°C typical for boronate esters) .
- HPLC-MS : Monitor degradation products (e.g., hydrolyzed boronic acid) during prolonged reactions .
- Kinetic studies : Track boronate ester consumption via ¹¹B NMR or UV-Vis spectroscopy .
Q. How to optimize Suzuki-Miyaura coupling for sterically hindered substrates?
Q. What are best practices for handling air-sensitive intermediates?
- Use Schlenk lines or gloveboxes for synthesis and purification.
- Quench reactions with degassed solvents and store under argon .
- Employ inert atmosphere techniques (e.g., cannula transfer) during NMR sample preparation .
Data Contradiction Analysis
Q. How to address discrepancies between calculated and observed HRMS data?
Q. Why might NMR spectra show unexpected splitting patterns?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
